2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
While experimental NMR data for this specific compound is not publicly available, spectral patterns can be inferred from analogous 1,2,4-triazole derivatives. Key predicted signals include:
- Aromatic protons : Multiplets in the δ 6.8–7.8 ppm range for phenyl and hydroxyphenyl groups.
- Amide NH : A broad singlet near δ 10.2 ppm.
- Methylene protons : A singlet at δ 4.1 ppm for the -SCH2CO- group.
- Hydroxyl proton : A singlet at δ 9.5 ppm (exchangeable with D2O).
The 13C NMR spectrum would exhibit signals for:
- Carbonyl carbon : ~168 ppm (amide C=O).
- Aromatic carbons : 115–140 ppm.
- Triazole carbons : 145–155 ppm.
Infrared (IR) Spectroscopy and Functional Group Analysis
Experimental IR data for a related triazole derivative, 5-[(phenylacetyl)amino]-1H-1,2,3-triazole-4-carboxylic acid , shows characteristic absorptions at:
- 3280 cm⁻¹ : N-H stretching (amide).
- 1660 cm⁻¹ : C=O stretching (amide I band).
- 1600 cm⁻¹ : C=N stretching (triazole).
- 1240 cm⁻¹ : C-O stretching (phenolic hydroxyl).
For the target compound, additional peaks would include:
Mass Spectrometric (MS) Fragmentation Patterns
The electron ionization (EI) mass spectrum would likely display:
- Base peak at m/z 402 : Molecular ion ([M]+).
- Fragment at m/z 274 : Loss of phenylacetamide (-C8H8NO).
- Fragment at m/z 160 : Triazole-hydroxyphenyl moiety ([C9H6N3O]+).
High-resolution ESI-MS would confirm the exact mass with an error margin of <5 ppm.
Crystallographic Structure Determination
Single-crystal X-ray diffraction (SCXRD) studies, though not yet reported for this compound, would resolve its three-dimensional conformation. Key anticipated features include:
- Planar triazole ring : With bond lengths of ~1.31 Å (N=N) and ~1.38 Å (C-N).
- Dihedral angles : ~85° between the triazole and hydroxyphenyl rings.
- Hydrogen bonds : Between the amide NH and triazole nitrogen (N-H···N).
Lattice parameters would likely belong to a monoclinic system with space group P2₁/c, as observed in similar triazole-acetamide hybrids.
Computational Molecular Modeling Studies
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.12 eV |
| Dipole moment | 5.78 Debye |
| Molecular electrostatic potential (MEP) | Negative charge localized on triazole and carbonyl oxygen |
The optimized geometry shows a twisted conformation between the triazole and acetamide groups, minimizing steric clashes between phenyl rings. Molecular dynamics simulations suggest a solvation energy of -45.6 kcal/mol in water, indicating moderate solubility.
Non-covalent interaction (NCI) analysis reveals weak CH···π interactions between the phenyl rings, stabilizing the crystal packing. These computational insights align with experimental data for structurally related compounds.
Properties
Molecular Formula |
C22H18N4O2S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H18N4O2S/c27-19-13-11-16(12-14-19)21-24-25-22(26(21)18-9-5-2-6-10-18)29-15-20(28)23-17-7-3-1-4-8-17/h1-14,27H,15H2,(H,23,28) |
InChI Key |
SPFQAMMAYJOONP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor, such as an aldehyde or ketone.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, where a phenyl group is replaced by a hydroxyphenyl group.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under suitable conditions.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) moiety is susceptible to nucleophilic substitution under basic or acidic conditions. For instance:
-
Reaction with alkyl halides : The sulfur atom can act as a nucleophile, forming new thioether bonds (e.g., with propargyl bromide) .
-
Oxidative cleavage : Treatment with H₂O₂ or other oxidizing agents converts the thioether to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .
Example Reaction Table
| Reagent/Condition | Product | Yield (%) | Source |
|---|---|---|---|
| Propargyl bromide, K₂CO₃ | S-Propargylated derivative | 78–83 | |
| H₂O₂, AcOH | Sulfoxide/sulfone analog | 65–72 |
Hydrolysis of the Acetamide Group
The acetamide (-NHCO-) group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Forms carboxylic acid and aniline derivatives .
-
Basic hydrolysis : Produces carboxylate salts and phenylamine.
Key Findings
-
Hydrolysis in 10% NaOH at reflux for 4 hours yielded N-phenylacetic acid with 85% efficiency .
-
Microwave-assisted hydrolysis reduced reaction time to 3 minutes with comparable yields .
Electrophilic Aromatic Substitution (EAS)
The 4-hydroxyphenyl group participates in EAS due to its electron-rich aromatic ring:
-
Nitration : Forms nitro derivatives at the para position relative to the hydroxyl group .
-
Sulfonation : Produces sulfonic acid derivatives under concentrated H₂SO₄ .
Experimental Data
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hours | 4-Hydroxy-3-nitro derivative | 68 |
| Sulfonation (H₂SO₄) | 100°C, 6 hours | 4-Hydroxy-3-sulfo derivative | 72 |
Triazole Ring Reactivity
The 1,2,4-triazole core engages in:
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes .
-
Cycloaddition reactions : Participates in Huisgen azide-alkyne click chemistry when functionalized with propargyl groups .
Case Study
-
Click chemistry with 3,4,5-trimethoxyphenyl azide yielded a 1,2,3-triazole hybrid with 83% efficiency under Cu(I) catalysis .
Functionalization via Condensation Reactions
The acetamide group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones or Schiff bases :
-
Schiff base formation : Condensation with acetophenone produced N’-(1-phenylethylidene)acetohydrazide in 89% yield .
Antioxidant Activity via Radical Scavenging
The 4-hydroxyphenyl group contributes to antioxidant properties by donating hydrogen atoms to free radicals:
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit promising antimicrobial properties. A study synthesized several derivatives related to triazole compounds, demonstrating their efficacy against various bacterial and fungal strains. For example, derivatives similar to 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide showed significant activity against pathogens like Candida albicans and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Escherichia coli | 64 µg/mL |
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have indicated that similar compounds can inhibit cell proliferation by inducing apoptosis in cancer cells .
Case Study: Anticancer Activity Evaluation
A comprehensive evaluation of related triazole compounds was conducted using the National Cancer Institute's protocols. The compounds exhibited varying degrees of growth inhibition across multiple cancer cell lines, with some showing IC50 values in the low micromolar range .
Mechanism of Action
The mechanism of action of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features, synthesis methods, and key properties of the target compound with analogous triazole-acetamide derivatives:
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : Fluorine-substituted triazoles (e.g., 2,4-difluorophenyl in ) demonstrate enhanced metabolic stability (t₁/₂ > 6 hours) compared to hydroxylated analogs, which may undergo faster glucuronidation .
- NLO Applications : Nitrophenyl-substituted propanamides () exhibit β (hyperpolarizability) values >100 × 10⁻³⁰ esu, making them candidates for optoelectronic devices .
Key Research Findings and Contradictions
- Antioxidant vs. Antibacterial Trade-offs : Hydroxyphenyl and methoxyphenyl derivatives () show potent antioxidant activity (IC₅₀: 8–12 µM) but weaker antibacterial effects (MIC > 64 µg/mL), suggesting a structure-activity dichotomy .
- Contradictory NLO Results : While nitrophenyl groups generally enhance NLO properties (), some studies report diminished effects in hydroxylated analogs due to competing resonance effects .
Biological Activity
The compound 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting key research findings and case studies.
Chemical Structure and Synthesis
The compound's structure features a triazole ring with a phenolic group and a thioether linkage, which are pivotal for its biological activity. The synthesis typically involves the reaction of aryl hydrazines with thioketones or isothiocyanates under basic conditions to yield the desired triazole derivatives.
Antimicrobial Activity
Triazole compounds are well-known for their antimicrobial properties . Studies have demonstrated that derivatives similar to 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide exhibit significant antibacterial and antifungal activities.
-
Antibacterial Studies :
- Research indicates that triazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a related compound demonstrated inhibition zones comparable to established antibiotics like levofloxacin .
- A study by Muthal et al. (2010) found that compounds with a 4-hydroxyphenyl moiety showed effective inhibition against multiple bacterial strains with inhibition zones ranging from 26 to 27 mm .
-
Antifungal Properties :
- Triazoles are also recognized for their antifungal activity. The compound's structural features enhance its interaction with fungal enzymes, leading to effective inhibition of fungal growth.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied:
- Mechanism of Action :
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxy Group | Enhances antibacterial properties |
| Thioether Linkage | Increases interaction with enzyme targets |
| Phenyl Substituents | Modulate lipophilicity and binding affinity |
Research indicates that modifications to the phenyl rings can significantly impact the overall potency and selectivity of these compounds against specific pathogens or cancer cell lines .
Q & A
Q. How are conflicting spectral data interpreted, such as overlapping peaks in ¹H NMR?
- Apply 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals. For example, HSQC correlates ¹H shifts with ¹³C environments, distinguishing phenyl and triazole protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
